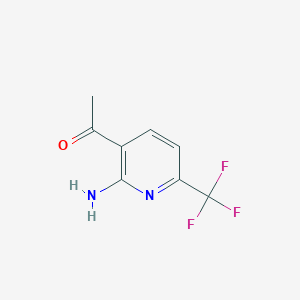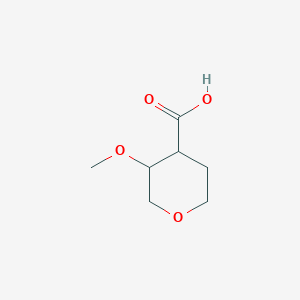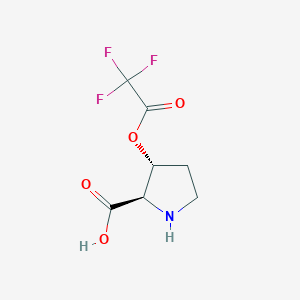
(2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with a trifluoroacetoxy group and a carboxylic acid group, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Trifluoroacetoxy Group: The trifluoroacetoxy group is introduced via an esterification reaction using trifluoroacetic anhydride and a suitable catalyst.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroacetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetoxy group enhances the compound’s ability to form stable interactions with these targets, leading to modulation of biochemical pathways. The carboxylic acid group may also play a role in binding to active sites of enzymes, influencing their activity.
Comparison with Similar Compounds
- 2-Phenylethanol
- p-Hydroxyphenylethanol
- 4-Hydroxybenzaldehyde
Comparison: (2R,3R)-rel-3-(2,2,2-Trifluoroacetoxy)pyrrolidine-2-carboxylic acid is unique due to the presence of the trifluoroacetoxy group, which imparts distinct chemical properties such as increased stability and reactivity. Compared to similar compounds, it offers enhanced potential for specific applications in medicinal chemistry and material science.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C7H8F3NO4 |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
(2R,3R)-3-(2,2,2-trifluoroacetyl)oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO4/c8-7(9,10)6(14)15-3-1-2-11-4(3)5(12)13/h3-4,11H,1-2H2,(H,12,13)/t3-,4-/m1/s1 |
InChI Key |
MTMNFOBQEFMHCG-QWWZWVQMSA-N |
Isomeric SMILES |
C1CN[C@H]([C@@H]1OC(=O)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CNC(C1OC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


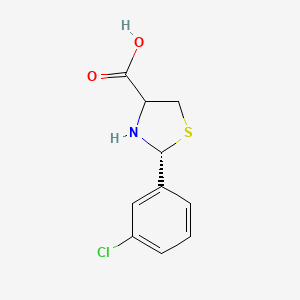
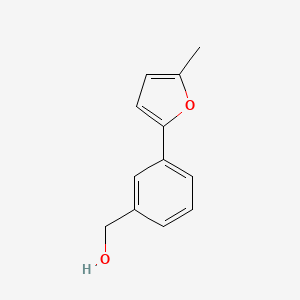
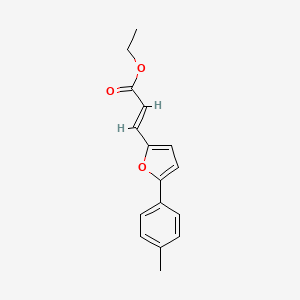

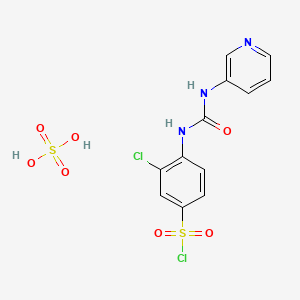

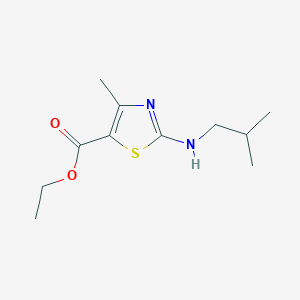
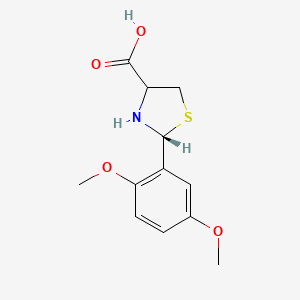
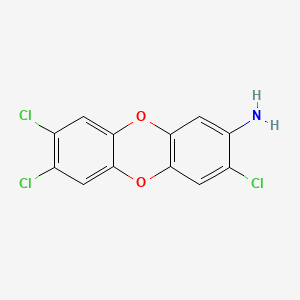
![2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione](/img/structure/B11768408.png)

